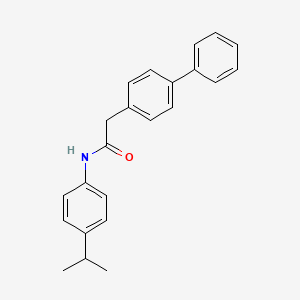
2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide, also known as BIIPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BIIPA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is being researched for its anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. This compound selectively inhibits COX-2, which is the isoform of the enzyme that is upregulated in response to inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins and subsequently reduces inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis, colitis, and other inflammatory conditions. It has also been found to reduce fever and edema. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in animal models, and its mechanism of action is well-understood. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer to animals or use in cell culture experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Direcciones Futuras
There are several future directions for research on 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide. One area of interest is the development of novel formulations of this compound that improve its solubility and bioavailability. Another area of interest is the study of this compound in human clinical trials, to determine its safety and efficacy in humans. Additionally, this compound could be studied in combination with other anti-inflammatory drugs, to determine if it has synergistic effects. Finally, the potential for this compound to have neuroprotective effects could be investigated, as there is some evidence to suggest that COX-2 inhibitors may have neuroprotective properties.
Métodos De Síntesis
The synthesis of 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide involves the reaction of 4-biphenylamine and 4-isopropylbenzoyl chloride in the presence of a base catalyst. The reaction yields this compound as a white crystalline powder with a melting point of 135-137°C. The purity of this compound is determined using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide has been studied extensively for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are inflammatory mediators. This compound has also been found to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions.
Propiedades
IUPAC Name |
2-(4-phenylphenyl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-17(2)19-12-14-22(15-13-19)24-23(25)16-18-8-10-21(11-9-18)20-6-4-3-5-7-20/h3-15,17H,16H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROTWNSQRGPEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(5-hydroxy-2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4989721.png)

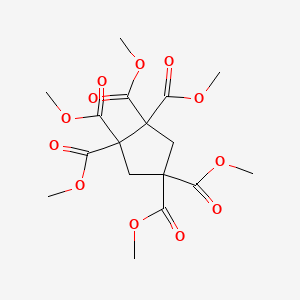
![N-(4-isopropylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4989761.png)


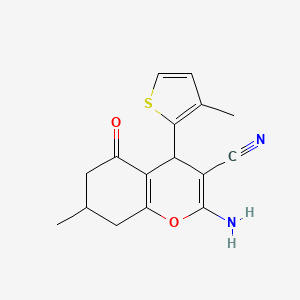
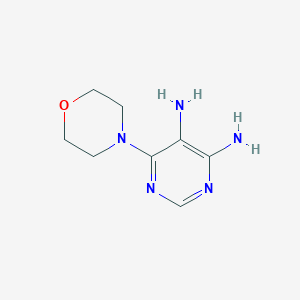
![ethyl 3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4989787.png)
![N-(1-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4989789.png)
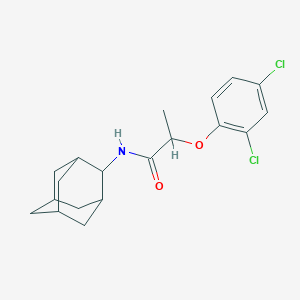
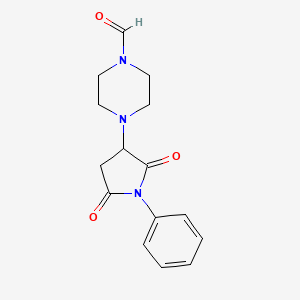
![1-(5-bromo-2-thienyl)-2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B4989814.png)
![(3S*,4S*)-3-hydroxy-N-(2-methylphenyl)-4-[methyl(2-pyrazinylmethyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B4989820.png)